

# physical and chemical characteristics of 6-Bromo-7-chloroquinazolin-4-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Bromo-7-chloroquinazolin-4-ol

Cat. No.: B579079

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## In-Depth Technical Guide: 6-Bromo-7-chloroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **6-Bromo-7-chloroquinazolin-4-ol**, a halogenated quinazoline derivative of interest in medicinal chemistry and drug discovery. The information is compiled from various sources to support research and development activities.

## Core Physical and Chemical Characteristics

**6-Bromo-7-chloroquinazolin-4-ol** is a solid heterocyclic compound.<sup>[1][2]</sup> The presence of bromine and chlorine substituents on the quinazoline core, along with a hydroxyl group, imparts specific properties that are crucial for its chemical reactivity and potential biological activity.<sup>[3]</sup>

Table 1: Physical and Chemical Properties of **6-Bromo-7-chloroquinazolin-4-ol**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrClN <sub>2</sub> O	[1][2]
Molecular Weight	259.49 g/mol	[1][2][4]
CAS Number	17518-95-5	[1][2][4]
Appearance	Solid	[1][5]
Purity	≥95%	[1][2]
Storage	Sealed in a dry place at room temperature.	[2]

Note: Specific quantitative data such as melting point, boiling point, and pKa for **6-Bromo-7-chloroquinazolin-4-ol** are not readily available in the public domain. The hydroxyl group at the C4 position is suggested to increase aqueous solubility compared to its ketone analogs.[3]

## Spectral Data Analysis

Detailed experimental spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and Mass Spectrometry) for **6-Bromo-7-chloroquinazolin-4-ol** are not publicly available at this time. Researchers are advised to acquire these spectra on their own samples for definitive structural confirmation. For reference, spectral data of structurally related compounds are available and can provide an indication of expected peak positions and fragmentation patterns.

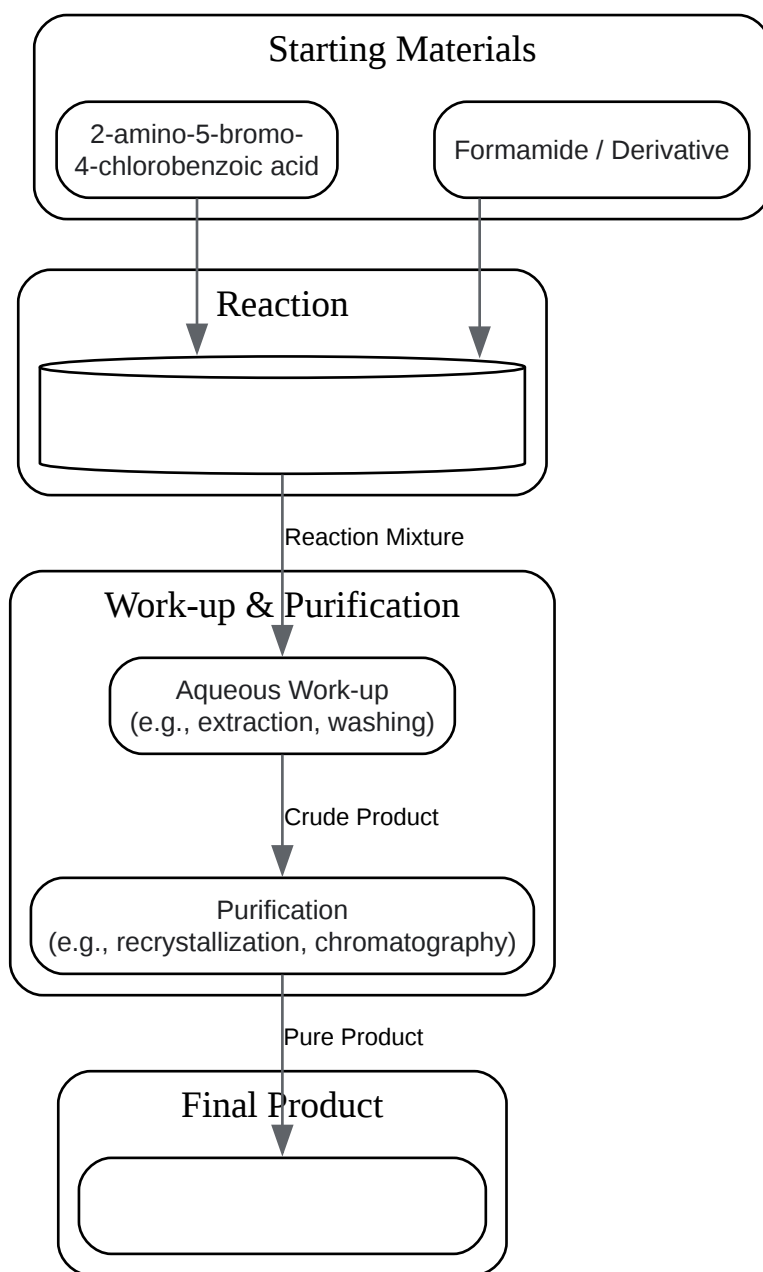
## Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of **6-Bromo-7-chloroquinazolin-4-ol** is not detailed in the available literature. However, the synthesis of structurally similar compounds, such as the isomeric 7-bromo-6-chloro-4(3H)-quinazolinone, has been described. [6] A plausible synthetic route for **6-Bromo-7-chloroquinazolin-4-ol** could be adapted from established methods for quinazolinone synthesis.

One potential synthetic approach is the reaction of 2-amino-5-bromo-4-chlorobenzoic acid with formamide or a derivative, a common method for constructing the quinazolinone ring system.

## Proposed Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a quinazolinone from a substituted anthranilic acid, which could be adapted for **6-Bromo-7-chloroquinazolin-4-ol**.



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Caption: Proposed synthetic workflow for **6-Bromo-7-chloroquinazolin-4-ol**.

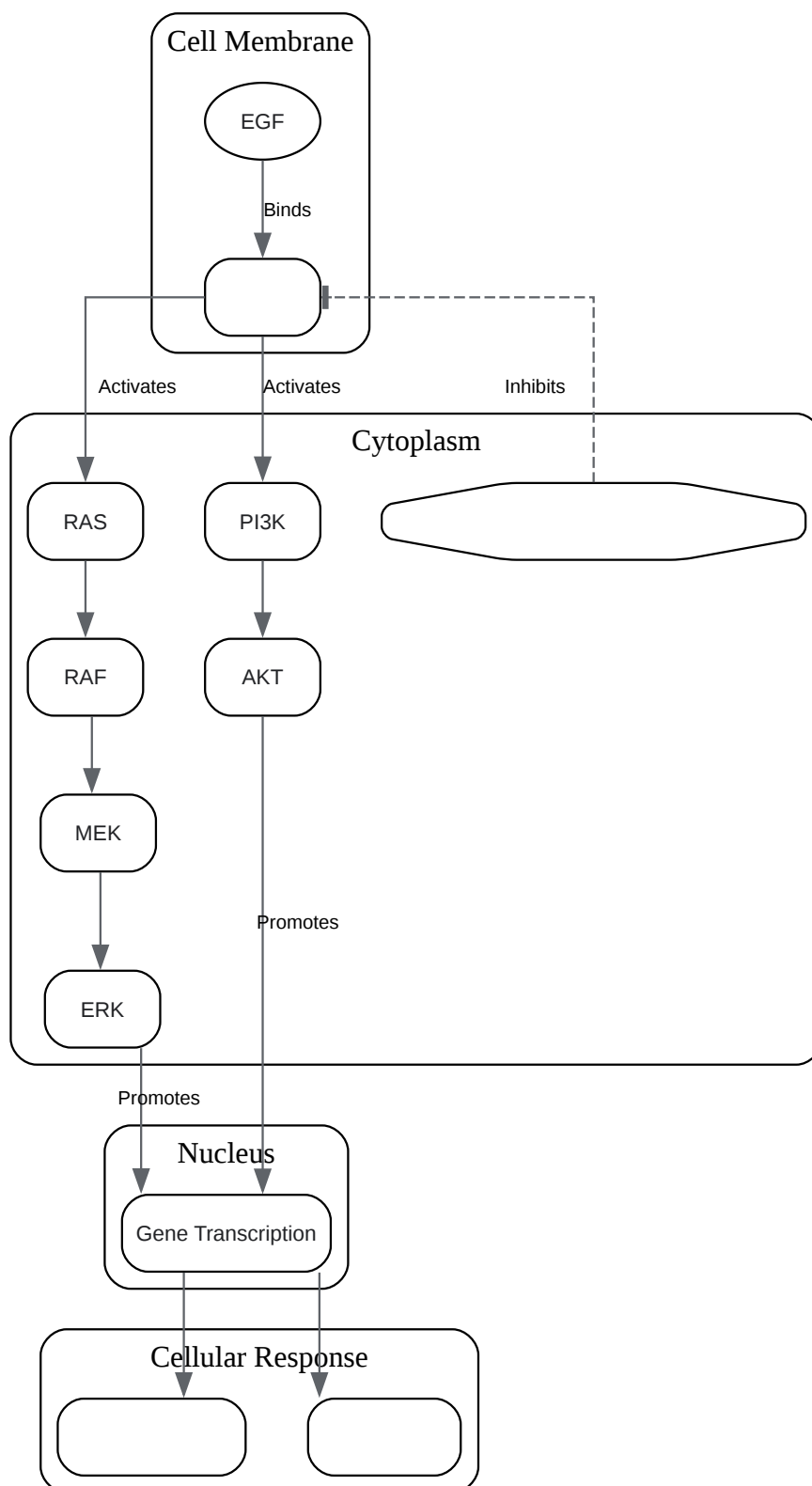
## Potential Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer properties.<sup>[7]</sup> Several studies have highlighted the potential of substituted quinazolines as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.<sup>[8]</sup><sup>[9]</sup><sup>[10]</sup>

### EGFR Inhibition and Downstream Signaling

The inhibition of EGFR by small molecules typically occurs at the intracellular tyrosine kinase domain, competing with ATP binding. This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which promotes cell survival.<sup>[11]</sup><sup>[12]</sup><sup>[13]</sup>

While direct evidence for the interaction of **6-Bromo-7-chloroquinazolin-4-ol** with EGFR is not yet published, its structural similarity to known EGFR inhibitors suggests it may act through a similar mechanism. The following diagram illustrates the conceptual signaling pathway that could be inhibited by **6-Bromo-7-chloroquinazolin-4-ol**.



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- To cite this document: BenchChem. [physical and chemical characteristics of 6-Bromo-7-chloroquinazolin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b579079#physical-and-chemical-characteristics-of-6-bromo-7-chloroquinazolin-4-ol]

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